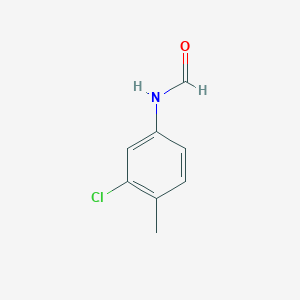
n-(3-Chloro-4-methylphenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Chloro-4-methylphenyl)formamide: is an organic compound with the molecular formula C8H8ClNO It is a derivative of formamide, where the formyl group is attached to a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-chloro-4-methylphenyl)formamide typically involves the reaction of 3-chloro-4-methylaniline with formic acid or formic acid derivatives . One common method is the reaction of 3-chloro-4-methylaniline with formic acid in the presence of a dehydrating agent such as acetic anhydride . The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: n-(3-Chloro-4-methylphenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the formamide group to an group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like or can be employed for substitution reactions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-(3-Chloro-4-methylphenyl)formamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.
Materials Science: The compound is used in the synthesis of and with specific properties.
Biological Studies: It serves as a probe in studying and .
Industrial Applications: It is used in the production of and due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of n-(3-chloro-4-methylphenyl)formamide depends on its application:
Medicinal Chemistry: The compound can act as an by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis.
Biological Studies: It can interact with and , affecting their structure and function.
Materials Science: In polymer synthesis, it acts as a that undergoes polymerization to form long-chain polymers with desired properties.
Comparison with Similar Compounds
- n-(3-Chloro-4-methylphenyl)acetamide
- n-(3-Chloro-4-methylphenyl)benzamide
- n-(3-Chloro-4-methylphenyl)urea
Comparison:
- n-(3-Chloro-4-methylphenyl)formamide is unique due to the presence of the formamide group, which imparts specific reactivity and binding properties.
- Compared to n-(3-Chloro-4-methylphenyl)acetamide , the formamide derivative has a higher tendency to participate in hydrogen bonding .
- n-(3-Chloro-4-methylphenyl)benzamide has a bulkier structure, which can affect its solubility and reactivity .
- n-(3-Chloro-4-methylphenyl)urea has different hydrogen bonding capabilities due to the presence of the urea group.
Properties
CAS No. |
6312-80-7 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)formamide |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-7(10-5-11)4-8(6)9/h2-5H,1H3,(H,10,11) |
InChI Key |
GMEIVQQHNQKLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




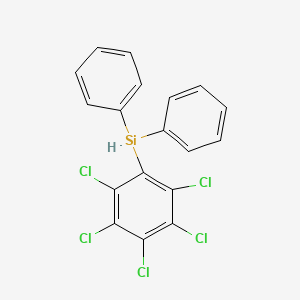
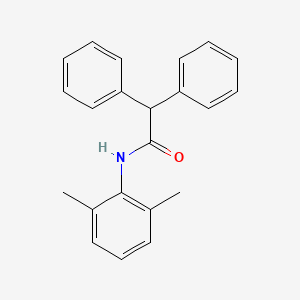
![Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B11943451.png)
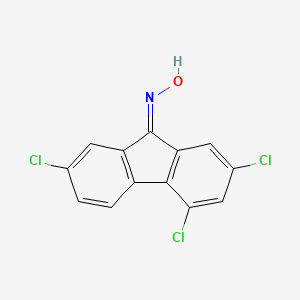
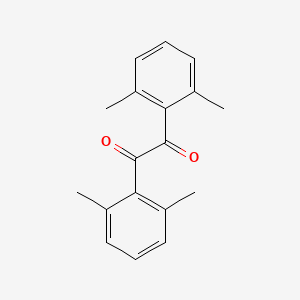





![1-(3-Methoxypropyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11943486.png)

